molecular formula C13H16F3NO4S B1305668 4-Methyl-2-(3-(trifluoromethyl)phenylsulfonamido)pentanoic acid CAS No. 251097-65-1

4-Methyl-2-(3-(trifluoromethyl)phenylsulfonamido)pentanoic acid

Cat. No.: B1305668
CAS No.: 251097-65-1
M. Wt: 339.33 g/mol
InChI Key: PGVOZRMIHHGLDI-UHFFFAOYSA-N
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Description

4-Methyl-2-(3-(trifluoromethyl)phenylsulfonamido)pentanoic acid is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a sulfonamide group, and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(3-(trifluoromethyl)phenylsulfonamido)pentanoic acid typically involves multiple steps, starting with the preparation of the trifluoromethylated aromatic precursor. This precursor is then subjected to sulfonamide formation and subsequent carboxylation to yield the final product. Common reagents used in these reactions include trifluoromethylating agents, sulfonamide precursors, and carboxylating agents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(3-(trifluoromethyl)phenylsulfonamido)pentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted aromatic compounds .

Scientific Research Applications

4-Methyl-2-(3-(trifluoromethyl)phenylsulfonamido)pentanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-2-(3-(trifluoromethyl)phenylsulfonamido)pentanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide group can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethylated sulfonamides and carboxylic acids, such as:

Uniqueness

What sets 4-Methyl-2-(3-(trifluoromethyl)phenylsulfonamido)pentanoic acid apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, while the sulfonamide and carboxylic acid groups provide versatile sites for chemical modifications .

Properties

IUPAC Name

4-methyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO4S/c1-8(2)6-11(12(18)19)17-22(20,21)10-5-3-4-9(7-10)13(14,15)16/h3-5,7-8,11,17H,6H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGVOZRMIHHGLDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=CC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379581
Record name N-[3-(Trifluoromethyl)benzene-1-sulfonyl]leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251097-65-1
Record name N-[3-(Trifluoromethyl)benzene-1-sulfonyl]leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 251097-65-1
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